7-methyl-7H-benzo[c]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7H-benzo[c]fluorene is a heterocyclic organic compound with the molecular formula C18H14. It is a derivative of benzo[c]fluorene, characterized by the presence of a methyl group at the 7th position. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex structures and significant chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-7H-benzo[c]fluorene typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-naphthalene.
Intermediate Formation: Through a series of reactions, including bromination and dehydrobromination, intermediates such as 2-(1-naphthyl)benzaldehyde and this compound are formed.
Final Product: The final step involves the cyclization and methylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing reaction conditions such as temperature, catalysts, and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]fluorenone derivatives, while reduction may produce various hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
7-Methyl-7H-benzo[c]fluorene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Its ability to form DNA adducts also makes it a candidate for studying the effects of environmental pollutants on human health.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-methyl-7H-benzo[c]fluorene involves its interaction with DNA to form adducts. This process is facilitated by the enzyme cytochrome P450, which metabolizes the compound into reactive intermediates capable of binding to DNA. These DNA adducts can lead to mutations and potentially carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c]fluorene: The parent compound without the methyl group.
7H-benzo[c]fluorene: Another isomer with similar properties.
11H-benzo[a]fluorene: A related compound with a different ring structure
Uniqueness
7-Methyl-7H-benzo[c]fluorene is unique due to the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological interactions. This structural modification can affect its ability to form DNA adducts and its overall stability compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
52086-07-4 |
---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
7-methyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-17(14)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-12H,1H3 |
InChI-Schlüssel |
UMFMSMTZMLZPLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.